molecular formula C21H26N2O3 B247764 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Cat. No. B247764
M. Wt: 354.4 g/mol
InChI Key: BVMJARKWCNHWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine is a compound that belongs to the class of piperazine derivatives. This compound has drawn the attention of researchers due to its potential use in various scientific applications.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine involves its binding to the serotonin 5-HT1A receptor. This binding leads to the activation of the receptor, which in turn leads to the modulation of various neurotransmitter systems such as the serotonin, dopamine, and noradrenaline systems. This modulation results in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which are all involved in the regulation of mood, anxiety, and stress. It has also been shown to decrease the levels of corticotropin-releasing hormone (CRH), which is involved in the stress response. These effects make it a potential candidate for the development of new antidepressant and anxiolytic drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the development of new drugs. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine. One direction is the development of new antidepressant and anxiolytic drugs based on this compound. Another direction is the study of its potential use in the treatment of other psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine involves the reaction of 1-(3-methoxybenzyl)piperazine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine has been studied for its potential use in various scientific applications. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes it a potential candidate for the development of new antidepressant and anxiolytic drugs.

properties

Product Name

1-(3-Methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone

InChI

InChI=1S/C21H26N2O3/c1-17-6-8-19(9-7-17)26-16-21(24)23-12-10-22(11-13-23)15-18-4-3-5-20(14-18)25-2/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

BVMJARKWCNHWAR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

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